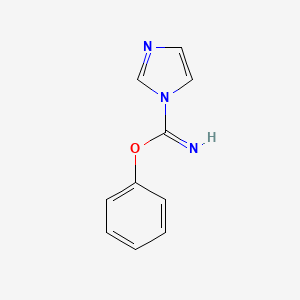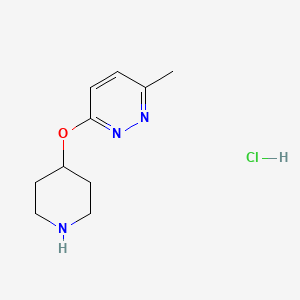
N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound that belongs to the class of cyclopropanamines. This compound features a cyclopropane ring substituted with a trifluoromethyl group and a 2-methylbenzyl group. Such compounds are often of interest in medicinal chemistry due to their unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be attached through a nucleophilic substitution reaction, where a benzyl halide reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines with different oxidation states.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction could produce primary or secondary amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor agonist/antagonist.
Industry: The compound may find use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropane ring can introduce conformational constraints that affect binding affinity and selectivity.
類似化合物との比較
Similar Compounds
N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine: Unique due to the presence of both trifluoromethyl and 2-methylbenzyl groups.
N-(2-methylbenzyl)-N-(methyl)cyclopropanamine: Lacks the trifluoromethyl group, which may affect its biological activity and properties.
N-(2-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine: Substitution of the 2-methyl group with a chlorine atom can lead to different chemical and biological properties.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl group, which imparts distinct electronic and steric effects, and the 2-methylbenzyl group, which can influence the compound’s overall shape and reactivity.
特性
分子式 |
C12H14F3N |
|---|---|
分子量 |
229.24 g/mol |
IUPAC名 |
N-[(2-methylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C12H14F3N/c1-9-4-2-3-5-10(9)8-16(11-6-7-11)12(13,14)15/h2-5,11H,6-8H2,1H3 |
InChIキー |
GKSRYHUGHSTJBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN(C2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)





![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)







